molecular formula C17H20N2O2 B11791189 (5-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanol

(5-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanol

Cat. No.: B11791189
M. Wt: 284.35 g/mol
InChI Key: HVOJPWNXCDNEIM-UHFFFAOYSA-N
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Description

(5-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanol is a chemical compound with a complex structure that includes a pyridine ring substituted with a methyl group and a morpholine ring, as well as a phenyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanol typically involves multi-step organic synthesis techniques. One common method includes the reaction of 5-methyl-6-chloropyridin-3-yl with morpholine under controlled conditions to form the morpholinopyridine intermediate. This intermediate is then reacted with phenylmagnesium bromide (a Grignard reagent) to introduce the phenyl group, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(5-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5-Methyl-6-morpholinopyridin-3-yl)(phenyl)ketone: Similar structure but with a ketone group instead of a hydroxyl group.

    (5-Methyl-6-morpholinopyridin-3-yl)(phenyl)amine: Contains an amine group instead of a hydroxyl group.

    (5-Methyl-6-morpholinopyridin-3-yl)(phenyl)ether: Features an ether linkage instead of a hydroxyl group.

Uniqueness

(5-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

(5-methyl-6-morpholin-4-ylpyridin-3-yl)-phenylmethanol

InChI

InChI=1S/C17H20N2O2/c1-13-11-15(16(20)14-5-3-2-4-6-14)12-18-17(13)19-7-9-21-10-8-19/h2-6,11-12,16,20H,7-10H2,1H3

InChI Key

HVOJPWNXCDNEIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCOCC2)C(C3=CC=CC=C3)O

Origin of Product

United States

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